2-methoxy-3,3-dimethylpentanoic acid
Description
2-Methoxy-3,3-dimethylpentanoic acid is a branched-chain carboxylic acid featuring a methoxy (-OCH₃) group at the 2-position and two methyl (-CH₃) groups at the 3-position. The methoxy group introduces electron-donating effects, altering acidity and solubility compared to hydroxyl-bearing analogs.
Properties
CAS No. |
214692-24-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5-8(2,3)6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
InChI Key |
NDURMHNPTWBLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or alkanes.
Substitution: Formation of substituted carboxylic acids.
Scientific Research Applications
2-methoxy-3,3-dimethylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-methoxy-3,3-dimethylpentanoic acid with related compounds:
*Note: pKa values are estimated based on functional group effects.
Key Observations:
Acidity: The methoxy group in this compound reduces acidity (higher pKa) compared to its hydroxyl analog due to electron-donating effects.
Solubility : Methoxy derivatives exhibit lower water solubility than hydroxylated analogs, favoring solubility in organic solvents.
Steric Effects: The 3,3-dimethyl groups hinder rotational freedom and may reduce reactivity at adjacent positions, as seen in analogs like 5-carboxy-3,3-dimethylpentanoyl chloride () .
Stability and Degradation
- Thermodynamic Stability: Computational studies on amino acid analogs (e.g., 2-amino-2,3-dimethylpentanoic acid in ) suggest that branching and substituent position influence stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
